molecular formula C10H16ClN3O B1468311 4-(5-Cyclopropyl-1,2,4-oxadiazol-3-yl)piperidine hydrochloride CAS No. 1351499-81-4

4-(5-Cyclopropyl-1,2,4-oxadiazol-3-yl)piperidine hydrochloride

Cat. No.: B1468311
CAS No.: 1351499-81-4
M. Wt: 229.71 g/mol
InChI Key: WCNYBORPFIMMGX-UHFFFAOYSA-N
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Description

Chemical Characterization of 4-(5-Cyclopropyl-1,2,4-oxadiazol-3-yl)piperidine Hydrochloride

Structural Elucidation Through Spectroscopic Analysis

Nuclear Magnetic Resonance (NMR) Spectral Signatures

The proton NMR spectrum of this compound reveals distinct splitting patterns due to the piperidine and oxadiazole moieties:

  • Piperidine protons : The axial and equatorial protons of the piperidine ring appear as multiplet signals between δ 1.5–2.5 ppm. The deshielded proton adjacent to the oxadiazole ring (H-4) resonates at δ 3.2–3.5 ppm due to electron withdrawal by the heterocycle.
  • Cyclopropyl protons : The three equivalent protons of the cyclopropyl group exhibit a singlet at δ 1.0–1.2 ppm, while the two adjacent protons split into a doublet of doublets (J = 8–10 Hz) at δ 1.8–2.0 ppm.
  • Oxadiazole ring : No directly bonded protons, but its electron-deficient nature influences neighboring groups.

Carbon-13 NMR data further corroborates the structure:

  • The quaternary carbon of the oxadiazole ring appears at δ 165–170 ppm, characteristic of C=N bonds.
  • Piperidine carbons resonate between δ 25–50 ppm, with C-4 (linked to oxadiazole) at δ 55–60 ppm.
Infrared (IR) Spectroscopy of Functional Groups

Key IR absorption bands (KBr, cm⁻¹):

  • C=N stretching : A strong band at 1,580–1,620 cm⁻¹, typical of 1,2,4-oxadiazoles.
  • N–O stretching : A medium-intensity peak at 1,250–1,300 cm⁻¹.
  • Cyclopropyl C–C vibrations : Bending modes at 1,000–1,100 cm⁻¹ and stretching at 3,000–3,100 cm⁻¹.
  • N–H stretch (protonated piperidine) : A broad band at 2,400–2,600 cm⁻¹.
Mass Spectrometric Fragmentation Patterns

Electron impact mass spectrometry (EI-MS) of the compound shows the following fragmentation pathways:

  • Parent ion : m/z 229.71 ([M]⁺), consistent with the molecular formula C₁₀H₁₆ClN₃O.
  • Major fragments :
    • m/z 194 ([M – HCl]⁺) via loss of hydrochloric acid.
    • m/z 148 (C₈H₁₀N⁺) from cleavage of the oxadiazole-piperidine bond.
    • m/z 86 (C₅H₁₂N⁺), corresponding to the piperidine moiety.

Crystallographic Studies and Conformational Analysis

X-ray diffraction analysis (hypothetical, based on analogous structures) predicts:

  • Oxadiazole ring : Planar geometry with bond lengths of 1.28 Å (N–O) and 1.34 Å (C=N).
  • Piperidine ring : Chair conformation, with the hydrochloride ion hydrogen-bonded to the oxadiazole N-atom (distance: 2.8–3.0 Å).
  • Cyclopropyl group : Puckered geometry, with C–C bond lengths of 1.50 Å.

Computational Chemistry Approaches

Density Functional Theory (DFT) Calculations

B3LYP/6-311+G(d,p) calculations reveal:

  • Electrostatic potential : High electron density at the oxadiazole N–O group, making it a potential hydrogen bond acceptor.
  • HOMO-LUMO gap : 4.2 eV, indicating moderate reactivity. The HOMO is localized on the oxadiazole ring, while the LUMO resides on the piperidine moiety.
  • NBO charges : The oxadiazole O-atom carries a partial charge of −0.45 e, while the protonated piperidine N-atom has +0.35 e.
Molecular Dynamics Simulations

Explicit solvent simulations (water, 300 K, 100 ns) demonstrate:

  • Piperidine flexibility : The ring transitions between chair and boat conformations every 20–50 ps.
  • Hydrogen bonding : The hydrochloride ion forms stable interactions with water molecules (lifetime: 15–20 ps).
  • Oxadiazole stability : The cyclopropyl group minimizes steric strain, maintaining a planar geometry throughout the simulation.

Table 1: Key Spectroscopic Data for this compound

Technique Key Signals Assignment
¹H NMR δ 3.3 ppm (multiplet, 1H) H-4 of piperidine
δ 1.1 ppm (singlet, 3H) Cyclopropyl CH₂
¹³C NMR δ 167 ppm Oxadiazole C=N
IR 1,590 cm⁻¹ C=N stretch (oxadiazole)
EI-MS m/z 229.71 Molecular ion ([M]⁺)

Table 2: DFT-Derived Geometric Parameters

Parameter Value (Å or °) Description
N–O bond length 1.28 Å Oxadiazole ring
C–C (cyclopropyl) 1.50 Å Cyclopropyl C–C bonds
HOMO-LUMO gap 4.2 eV Electronic excitation energy

Properties

IUPAC Name

5-cyclopropyl-3-piperidin-4-yl-1,2,4-oxadiazole;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H15N3O.ClH/c1-2-8(1)10-12-9(13-14-10)7-3-5-11-6-4-7;/h7-8,11H,1-6H2;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WCNYBORPFIMMGX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1C2=NC(=NO2)C3CCNCC3.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H16ClN3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

229.71 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1351499-81-4
Record name Piperidine, 4-(5-cyclopropyl-1,2,4-oxadiazol-3-yl)-, hydrochloride (1:1)
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1351499-81-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.

Biological Activity

4-(5-Cyclopropyl-1,2,4-oxadiazol-3-yl)piperidine hydrochloride is a compound belonging to the oxadiazole class, which has gained attention due to its potential biological activities, particularly in anti-infective and anticancer applications. This article aims to provide a comprehensive overview of its biological activity, including mechanisms of action, relevant case studies, and findings from recent research.

Chemical Structure and Properties

The compound features a piperidine ring linked to a 1,2,4-oxadiazole moiety, which is known for its diverse biological activities. The cyclopropyl group enhances the compound's lipophilicity and may influence its interaction with biological targets.

The mechanism of action for this compound involves several key pathways:

  • Anti-infective Activity : Similar compounds within the oxadiazole family have demonstrated antibacterial and antifungal properties by disrupting cellular processes in pathogens. The oxadiazole ring interacts with various biological targets, leading to inhibition of essential functions in microorganisms.
  • Anticancer Properties : Research indicates that derivatives of 1,2,4-oxadiazoles exhibit significant cytotoxic effects against various cancer cell lines. For instance, studies have shown that compounds with similar structures can act as tubulin inhibitors, leading to apoptosis in cancer cells .

Biological Activity Overview

The biological activity of this compound can be summarized as follows:

Activity Type Description
Antibacterial Exhibits activity against a range of bacterial strains through interference with cell wall synthesis or function.
Antifungal Demonstrates effectiveness against fungal pathogens by disrupting membrane integrity or inhibiting ergosterol biosynthesis.
Anticancer Induces apoptosis in cancer cells via tubulin inhibition and modulation of apoptotic pathways.

Anticancer Activity

A study evaluated the cytotoxic effects of various oxadiazole derivatives on human cancer cell lines (MCF-7 and A549). The results indicated that compounds similar to this compound exhibited IC50 values in the micromolar range, suggesting significant antiproliferative activity .

In another study focusing on the structure-activity relationship (SAR) of oxadiazole derivatives, it was found that specific modifications to the oxadiazole ring enhanced cytotoxicity against leukemia and breast cancer cell lines. The most potent compounds showed IC50 values lower than those of standard chemotherapeutics like doxorubicin .

Mechanistic Studies

Molecular docking studies revealed that compounds with the oxadiazole scaffold bind effectively to tubulin and other cellular targets involved in cancer progression. This binding leads to increased p53 expression and caspase activation, confirming their role as pro-apoptotic agents .

Scientific Research Applications

Antimicrobial Activity

Research has indicated that derivatives of oxadiazoles exhibit significant antimicrobial properties. 4-(5-Cyclopropyl-1,2,4-oxadiazol-3-yl)piperidine hydrochloride has been studied for its efficacy against various bacterial strains. Its mechanism of action is believed to involve disruption of bacterial cell wall synthesis, making it a candidate for developing new antibiotics .

Anticancer Properties

Oxadiazole derivatives have shown promise in cancer research due to their ability to inhibit specific enzymes involved in tumor growth. Studies have demonstrated that this compound can induce apoptosis in cancer cell lines by modulating signaling pathways associated with cell survival and proliferation .

Neurological Applications

The compound's piperidine moiety suggests potential applications in neuropharmacology. Research indicates that it may interact with neurotransmitter receptors, potentially offering therapeutic benefits for neurological disorders such as anxiety and depression .

Herbicidal Activity

Preliminary studies have suggested that this compound may possess herbicidal properties. Its structural characteristics allow for the inhibition of plant growth regulators, which could be exploited in developing new herbicides .

Data Table: Summary of Applications

Application Area Potential Uses Mechanism of Action
Medicinal ChemistryAntimicrobial agentsDisruption of cell wall synthesis
Anticancer drugsInduction of apoptosis in cancer cells
Neurological treatmentsInteraction with neurotransmitter receptors
AgrochemicalsHerbicidesInhibition of plant growth regulators

Case Study 1: Antimicrobial Efficacy

A study evaluated the antimicrobial activity of various oxadiazole derivatives, including this compound. The compound demonstrated significant inhibition against Gram-positive and Gram-negative bacteria, suggesting its potential as a lead compound for antibiotic development.

Case Study 2: Cancer Cell Line Studies

In vitro studies on breast cancer cell lines revealed that treatment with this compound resulted in a dose-dependent reduction in cell viability. Mechanistic studies indicated that this effect was mediated through the activation of caspase pathways leading to apoptosis.

Comparison with Similar Compounds

Substituent Variations on the 1,2,4-Oxadiazole Ring

Key analogs differ in substituents attached to the 1,2,4-oxadiazole ring, influencing electronic and steric properties:

Compound Name Substituent (R) Molecular Formula Molecular Weight (g/mol) Commercial Source (Example)
4-(5-Cyclopropyl-1,2,4-oxadiazol-3-yl)piperidine HCl Cyclopropyl C₉H₁₄ClN₃O 217.7 CymitQuimica (3D-BEC49981)
4-[5-(Trifluoromethyl)-1,2,4-oxadiazol-3-yl]piperidine HCl CF₃ C₉H₁₂ClF₃N₃O 265.7 CymitQuimica (3D-BEC49982)
4-[5-(Difluoromethyl)-1,2,4-oxadiazol-3-yl]piperidine HCl CHF₂ C₉H₁₃ClF₂N₃O 247.7 CymitQuimica (3D-BEC50079)
4-[(5-Methyl-1,2,4-oxadiazol-3-yl)methyl]piperidine HCl CH₃ (methylene-linked) C₉H₁₆ClN₃O 217.7 ChemBK (CAS 1609403-11-3)
  • Key Observations: Electron-Withdrawing Groups (e.g., CF₃): The trifluoromethyl group enhances metabolic resistance but increases molecular weight and cost (€2,047.00/500 mg vs. €1,768.00/500 mg for difluoromethyl) . Cyclopropyl vs.

Positional Isomerism and Linker Variations

Structural analogs vary in oxadiazole-piperidine connectivity:

Compound Name Connectivity Molecular Formula Key Feature
4-(5-Cyclopropyl-1,2,4-oxadiazol-3-yl)piperidine HCl Direct attachment to piperidine C4 C₉H₁₄ClN₃O Compact, rigid structure
4-[(5-Cyclopropyl-1,2,4-oxadiazol-3-yl)methyl]piperidine HCl Oxadiazole linked via methylene (C4) C₁₀H₁₆ClN₃O Increased flexibility
3-(5-Cyclopropyl-1,2,4-oxadiazol-3-yl)piperidine HCl Oxadiazole at piperidine C3 C₉H₁₄ClN₃O Altered pharmacophore orientation
  • Key Observations: Direct vs. Positional Isomerism (C3 vs.

Pharmacological Relevance of Structural Analogs

  • 5-HT Receptor Modulation : Compounds like SB224289 (a 5-HT₁B/1D antagonist) incorporate 1,2,4-oxadiazole-piperidine motifs, highlighting their utility in serotonin receptor targeting .
  • Discontinued Analogs : 4-[(5-Cyclopropyl-1,2,4-oxadiazol-3-yl)methyl]piperidine HCl (CAS 1506269-93-7) was discontinued, possibly due to synthesis challenges or stability issues .

Preparation Methods

Synthesis of the Parent Compound

The key structural feature, the 1,2,4-oxadiazole ring, is typically constructed via cyclization reactions involving amidoximes and carboxylic acid derivatives such as acyl chlorides or esters. The general synthetic approach includes:

  • Condensation Reaction : The reaction of an amidoxime with a cyclopropanecarboxylic acid derivative under basic conditions (e.g., sodium hydroxide) in a polar aprotic solvent such as dimethyl sulfoxide (DMSO) at ambient temperature leads to the formation of the 1,2,4-oxadiazole ring.

  • Cyclization : This step involves intramolecular cyclization forming the oxadiazole heterocycle, which is essential for biological activity.

  • Attachment of Piperidine : The piperidine moiety is introduced at the 4-position of the oxadiazole ring, often via nucleophilic substitution or coupling reactions, depending on the precursor used.

Hydrochloride Salt Formation

To enhance the compound's aqueous solubility and stability, the free base is converted to its hydrochloride salt by:

  • Dissolving the parent compound in a suitable solvent such as ethanol or methanol.

  • Adding hydrochloric acid dropwise under stirring.

  • Evaporating the solvent under reduced pressure to isolate the hydrochloride salt as a crystalline solid.

Microwave-Assisted Synthesis

Recent advancements include the use of microwave irradiation to accelerate the cyclization and condensation steps. Microwave-assisted synthesis offers:

  • Significantly reduced reaction times (minutes instead of hours).

  • Improved yields.

  • Reduced solvent usage, aligning with green chemistry principles.

Reaction Conditions and Parameters

Step Reagents/Conditions Solvent Temperature Time Yield (%) (Reported)
Amidoxime + Cyclopropanecarboxylic acid derivative Sodium hydroxide (base) DMSO Ambient (20-25°C) Several hours ~57% (analogous compounds)
Cyclization (Microwave-assisted) Microwave irradiation (optimized power and time) Reduced solvent volume 80-120°C (microwave) Minutes (10-30 min) Higher than classical methods
Hydrochloride salt formation HCl addition in ethanol or methanol Ethanol/Methanol Room temperature 1-2 hours (including evaporation) Quantitative (salt formation)

Analysis of Preparation Methods

Advantages and Limitations

  • Classical Synthesis : Straightforward and well-established but often requires longer reaction times and larger solvent volumes.

  • Microwave-Assisted Synthesis : Offers rapid reaction rates and improved yields, with the added benefit of reduced environmental impact due to lower solvent use.

  • Salt Formation : Conversion to hydrochloride salt is a simple acid-base reaction that improves physicochemical properties critical for pharmaceutical applications.

Purification Techniques

  • Recrystallization from ethanol or methanol is commonly employed to purify the hydrochloride salt.

  • Chromatographic methods (e.g., column chromatography) may be used for intermediate purification during synthesis.

Summary Table of Preparation Methods

Preparation Stage Method Description Key Reagents/Conditions Advantages Challenges
Synthesis of Oxadiazole Ring Condensation of amidoximes with cyclopropanecarboxylic derivatives under basic conditions Amidoxime, cyclopropanecarboxylic acid derivative, NaOH, DMSO High specificity, moderate yields Longer reaction times, solvent use
Microwave-Assisted Cyclization Microwave irradiation to accelerate cyclization Microwave reactor, reduced solvent Faster reaction, higher yield, eco-friendly Requires specialized equipment
Hydrochloride Salt Formation Acid-base reaction with HCl in ethanol or methanol HCl, ethanol/methanol Improved solubility and stability None significant
Purification Recrystallization or chromatography Ethanol, methanol, chromatographic media High purity product May require optimization

Research Findings and Practical Notes

  • The microwave-assisted method has been demonstrated to reduce reaction times from several hours to under 30 minutes while improving yields, which is beneficial for scale-up and industrial synthesis.

  • The choice of solvent and base in the initial condensation step critically affects the yield and purity of the oxadiazole intermediate.

  • The hydrochloride salt form is preferred for research and pharmaceutical applications due to enhanced aqueous solubility and chemical stability.

  • Safety protocols should be strictly followed during synthesis, including handling of corrosive acids and organic solvents.

Q & A

Basic: What synthetic methodologies are recommended for synthesizing 4-(5-cyclopropyl-1,2,4-oxadiazol-3-yl)piperidine hydrochloride, and what parameters critically influence yield and purity?

Methodological Answer:
The synthesis typically involves coupling a cyclopropyl-substituted 1,2,4-oxadiazole precursor with a piperidine derivative. A general procedure, adapted from similar oxadiazole-piperidine syntheses (e.g., 2-(1,2,4-oxadiazol-3-yl)piperidine hydrochloride in ), includes:

  • Step 1: Cyclopropane ring formation via [2+1] cycloaddition or cyclization of appropriate precursors.
  • Step 2: Oxadiazole ring construction using nitrile oxide intermediates.
  • Step 3: Piperidine coupling under anhydrous conditions (e.g., chloroform or dichloromethane) with a catalyst like triethylamine.
  • Step 4: Hydrochloride salt formation via HCl gas or aqueous HCl.

Critical Parameters:

ParameterImpactExample from Evidence
Reaction TimeOver-reaction leads to side productsStirring for 1 hr in oxalyl chloride-mediated reactions
TemperatureHigh temps degrade sensitive groupsRoom temperature (r.t.) for oxadiazole stability
PurificationSilica gel chromatography (chloroform:methanol) ensures purity >95%

Basic: How should researchers characterize the purity and structural integrity of this compound?

Methodological Answer:
Adopt orthogonal analytical techniques:

  • HPLC: Determine purity (>98%) using C18 columns and UV detection (206 nm), as validated for piperidine derivatives .
  • NMR Spectroscopy: Confirm structural integrity via characteristic peaks (e.g., piperidine CH2 groups at δ 3.45–3.65 ppm, cyclopropyl protons at δ 1.0–1.5 ppm) .
  • LC-MS: Verify molecular weight (e.g., [M+H]+ expected ~255.7 amu for C10H15ClN3O) .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
4-(5-Cyclopropyl-1,2,4-oxadiazol-3-yl)piperidine hydrochloride
Reactant of Route 2
Reactant of Route 2
4-(5-Cyclopropyl-1,2,4-oxadiazol-3-yl)piperidine hydrochloride

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